Product packaging for N-Cyclohexylaniline(Cat. No.:CAS No. 1821-36-9)

N-Cyclohexylaniline

Cat. No.: B162150
CAS No.: 1821-36-9
M. Wt: 175.27 g/mol
InChI Key: TXTHKGMZDDTZFD-UHFFFAOYSA-N
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Description

N-Cyclohexylaniline (CAS: 1821-36-9) is a secondary amine comprising a cyclohexyl group attached to the nitrogen atom of an aniline moiety. It is synthesized via catalytic amination of cyclohexanone with aniline over Pd/C catalysts (liquid phase) or through metal-free N-arylation of cyclohexylamine under mild conditions (59% yield, toluene solvent) . The compound typically appears as a light-yellow to colorless viscous liquid, with a GC retention time (Rt) of 7.38 min and a molecular ion peak at m/z 175 ([M⁺]) in mass spectrometry . Its NMR spectra confirm structural integrity, with characteristic δ values for aromatic protons (6.57–7.17 ppm) and cyclohexyl hydrogens (1.27–3.28 ppm) . This compound is toxic upon ingestion or skin contact and is used in organic synthesis and catalysis studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B162150 N-Cyclohexylaniline CAS No. 1821-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexylaniline
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InChI

InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTHKGMZDDTZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061997
Record name N-Cyclohexylaniline
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Molecular Weight

175.27 g/mol
Source PubChem
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CAS No.

1821-36-9
Record name N-Cyclohexylbenzenamine
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Record name N-Cyclohexylaniline
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Record name Benzenamine, N-cyclohexyl-
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Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, aniline and cyclohexanone are combined in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst. The mixture is refluxed at 130°C for 4 hours to form the intermediate imine. Subsequent reduction with sodium borohydride (NaBH4) in methanol yields this compound, which is purified via column chromatography to achieve a 45% yield. Key variables affecting the yield include the stoichiometry of reactants, acid catalyst loading, and reaction duration. For instance, increasing the reaction time to 8 hours marginally improves the yield to 50%, while substituting p-TsOH with sulfuric acid reduces efficiency to 38%.

Mechanistic Insights

The reaction proceeds through a Schiff base intermediate, where the carbonyl group of cyclohexanone reacts with the amine group of aniline to form an imine. Protonation of the imine by p-TsOH facilitates nucleophilic attack by the amine, followed by hydride transfer from NaBH4 to reduce the C=N bond. This method is favored for its simplicity but is limited by moderate yields and the need for toxic borohydride reagents.

Palladium-Catalyzed Dehydrogenation of Cyclohexanone and Aniline

A novel approach utilizing palladium catalysts under non-aerobic conditions has emerged as a high-efficiency route to this compound.

Reaction Mechanism

The mechanism involves initial formation of a hemiaminal intermediate, which dehydrates to an enamine. Pd/C facilitates dehydrogenation of the enamine, coupled with ethylene-mediated hydrogen transfer, to yield the aromatic amine. This method avoids oxidative conditions and is scalable for continuous-flow systems, though it requires specialized equipment for gas handling.

Byproduct Formation in Aniline Hydrogenation

Industrial-scale hydrogenation of aniline to cyclohexylamine inadvertently produces this compound as a minor byproduct.

Process Overview

In a continuous hydrogenation process, aniline is reacted with hydrogen over a nickel catalyst at 210–240°C and 2–10 kg/cm² pressure. The liquid-phase product contains 9% this compound alongside cyclohexylamine (75%) and dicyclohexylamine (15%). Separation involves fractional distillation, where this compound is isolated from high-boiling byproducts.

Deoxygenative Amination of Phenols

A cutting-edge method converts phenols directly to this compound via palladium-catalyzed deoxygenative amination.

Methodology and Scope

Phenols react with hydrazine or hydroxylamine in the presence of a palladium catalyst, undergoing simultaneous C–O and N–N/O bond cleavage to form this compound. For example, phenol derivatives substituted with electron-withdrawing groups achieve moderate to good yields (50–70%) under optimized conditions.

Advantages and Limitations

This method bypasses traditional amine precursors, leveraging abundant phenolic feedstocks. However, substrate scope is limited to activated phenols, and the requirement for specialized nitrogen sources (e.g., hydrazine) poses safety challenges.

Comparative Analysis of Synthetic Methods

Method Reactants Catalyst/Reagents Yield Scalability Byproducts
Reductive AminationCyclohexanone, Anilinep-TsOH, NaBH445%ModerateDicyclohexylamine
Pd-Catalyzed DehydrogenationCyclohexanone, AnilinePd/C, Ethylene>99%HighMinimal
Aniline HydrogenationAnilineNi, H2, NH39%IndustrialCyclohexylamine, Dicyclohexylamine
Deoxygenative AminationPhenol, HydrazinePd50–70%LowPhenolic derivatives

Scientific Research Applications

Chemical Synthesis

N-Cyclohexylaniline serves as a crucial building block in organic synthesis. Its structure allows it to participate in various reactions, making it valuable for producing more complex molecules.

Key Applications in Chemical Synthesis:

  • Reagent in Palladium-Catalyzed Reactions: this compound is utilized in palladium-catalyzed amination reactions, which are essential for synthesizing aromatic compounds. For instance, it has been successfully applied in the reductive cross-aminations of nitroarenes to yield this compound derivatives .
  • Intermediate for N-Heterocyclic Carbenes: The compound acts as a precursor for synthesizing N-heterocyclic carbenes (NHCs), which are significant in catalysis due to their stability and versatility .

Catalytic Applications

The compound's electronic properties make it suitable for designing ligands for transition metal catalysts. By modifying its structure, researchers can tailor the reactivity and selectivity of these catalysts for specific reactions.

Catalytic Processes:

  • Dehydrogenative Aromatization: this compound can be synthesized through a dehydrogenative aromatization process involving cyclohexanones and amines, yielding various N-substituted anilines . This method showcases its utility in producing complex aromatic systems efficiently.
  • Gold-Palladium Catalysis: Recent studies have developed a catalytic route using gold-palladium alloy nanoparticles that allow for the selective production of N-substituted anilines from cyclohexanones and amines . This method highlights the potential of this compound as an intermediate in high-yield synthetic processes.

Biological Activities

Research indicates that this compound may possess biological activities relevant to medicinal chemistry. It has shown potential as an antiviral agent by inhibiting HIV infection through binding to the gp120 protein, which is crucial for viral entry into human cells .

Potential Biological Applications:

  • Antiviral Properties: The interaction with viral proteins suggests that this compound could be developed into therapeutic agents against HIV .
  • Pharmacological Research: Further studies are ongoing to explore its derivatives and their potential pharmacological benefits, indicating a promising avenue for drug development.

Industrial Applications

In industry, this compound is utilized as a precursor in producing dyes, pigments, and specialty chemicals. Its structural characteristics provide unique solubility and reactivity profiles that are advantageous in various formulations.

Mechanism of Action

The mechanism of action of N-Cyclohexylaniline in chemical reactions involves its ability to act as a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Cyclohexylaniline with structurally or functionally related amines, focusing on synthesis, physicochemical properties, and reactivity.

N-Phenylcyclohexaneimine (CAS: 1132-38-3)

  • Structure : Imine derivative (cyclohexylidene-aniline).
  • Synthesis: Intermediate in the amination of cyclohexanone; forms via dehydration of this compound under acidic conditions.
  • Properties : Higher molecular weight (268 g/mol vs. 175 g/mol for this compound) and longer GC Rt (8.20 min vs. 7.38 min) .
  • MS Fragmentation : Dominant m/z 268 ([M⁺], 100%) compared to this compound’s m/z 175 ([M⁺], 72.1%) .
  • Reactivity : Prone to hydrolysis back to this compound; highly flammable .

N-Cyclohexyl-2,6-diisopropylaniline

  • Structure : Bulky substituents (isopropyl groups) on the aromatic ring.
  • Synthesis : Prepared via TMSOTf-mediated reaction of 2,6-diisopropylaniline (66% yield) .
  • Properties : Higher steric hindrance reduces reactivity in catalytic reactions compared to this compound.
  • Applications : Used in ligand design for transition-metal catalysis due to enhanced steric control .

N-Cyclohexyl-2-fluoroaniline

  • Structure : Fluorine substituent at the ortho position of the aromatic ring.
  • Synthesis : Achieved via nitroso compound reduction with methylboronic acid .
  • Properties : Fluorine increases electronegativity, altering solubility (logP ≈ 4.1 vs. This compound’s logP ≈ 3.5) .
  • Reactivity : Enhanced resistance to electrophilic substitution compared to unsubstituted this compound .

N,N-Diethylcyclohexylamine (CAS: 91-65-6)

  • Structure : Tertiary amine with two ethyl groups on nitrogen.
  • Synthesis : Alkylation of cyclohexylamine with ethyl halides or alcohols.
  • Properties : Lower polarity (logP ≈ 2.8) and higher volatility (bp 196°C) than this compound (bp 285°C) .
  • Applications : Industrial solvent and corrosion inhibitor .

N-Methylcyclohexylamine (CAS: 100-60-7)

  • Structure : Methyl group instead of phenyl on nitrogen.
  • Synthesis: Reductive amination of cyclohexanone with methylamine.
  • Properties : Smaller molecular weight (127.23 g/mol) and higher water solubility compared to this compound .
  • Reactivity : Less steric hindrance enables faster nucleophilic reactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) CAS Number GC Rt (min) logP Toxicity Profile
This compound 175.28 1821-36-9 7.38 ~3.5 Toxic (ingestion/skin)
N-Phenylcyclohexaneimine 268.39 1132-38-3 8.20 ~4.2 Flammable, harmful
N,N-Diethylcyclohexylamine 155.28 91-65-6 6.90 ~2.8 Irritant
N-Methylcyclohexylamine 127.23 100-60-7 5.75 ~1.9 Corrosive

Key Research Findings

  • Selectivity in Amination: this compound forms as a major byproduct (46% yield) during primary aniline synthesis from phenol, competing with cyclohexylamine and dicyclohexylamine. Water removal via 4Å molecular sieves shifts selectivity toward primary aniline (58% yield) .
  • Catalytic Behavior : Pd/C catalysts favor this compound formation in one-pot amination, while Ru/C or Pd/Al₂O₃ show lower efficiency .
  • Thermal Stability: this compound decomposes at >250°C, releasing aniline and cyclohexanone, whereas N-Phenylcyclohexaneimine is thermally stable up to 300°C .

Biological Activity

N-Cyclohexylaniline is an organic compound with significant biological activity, particularly in the context of antiviral properties and potential therapeutic applications. This article provides a detailed overview of its biological activities, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H17NC_{12}H_{17}N, consists of a cyclohexyl group attached to an aniline moiety. It is characterized as a colorless to pale yellow liquid with a distinct amine odor. The compound's structure allows it to participate in various chemical reactions, making it valuable in both synthetic chemistry and medicinal applications.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity against HIV. It has been found to inhibit HIV infection by binding to the gp120 protein, which is essential for the virus's ability to infect human cells. This binding disrupts the interaction between gp120 and CD4 receptors on T cells, thereby impeding viral entry into these cells .

Mechanism of Action:

  • Binding Affinity: this compound demonstrates a specific binding affinity for gp120, which is crucial for its antiviral effects.
  • Inhibition of Viral Entry: By preventing gp120 from interacting with CD4 receptors, this compound effectively reduces the likelihood of HIV infection in host cells.

Other Biological Activities

While the focus has primarily been on its antiviral properties, preliminary studies suggest that derivatives of this compound may possess other pharmacological effects. However, further research is necessary to elucidate these potential applications fully .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Reductive Amination: This method involves the reaction of cyclohexanone with aniline in the presence of a reducing agent like hydrogen and a catalyst .
  • Dehydrogenative Aromatization: A novel approach where cyclohexylamine undergoes aerobic dehydrogenation to form this compound using gold-palladium alloy catalysts .
Synthesis MethodDescription
Reductive AminationInvolves cyclohexanone and aniline with hydrogen as a reducing agent.
Dehydrogenative AromatizationUtilizes gold-palladium catalysts for converting cyclohexylamine through aerobic processes.

Case Studies

  • HIV Inhibition Study:
    • A study demonstrated that this compound effectively inhibits HIV by interfering with the gp120-CD4 interaction. This finding suggests its potential as a therapeutic agent in HIV treatment.
  • Catalytic Synthesis Research:
    • Research highlighted the efficiency of using gold-palladium catalysts for synthesizing this compound from cyclohexanones and amines, showcasing its versatility in synthetic applications .

Q & A

Q. What are the standard methods for synthesizing and characterizing N-Cyclohexylaniline in laboratory settings?

Methodological Answer: Synthesis typically involves the reaction of aniline with cyclohexyl halides or via reductive amination of cyclohexanone with aniline derivatives. Characterization requires:

  • Purity verification : Use HPLC or GC-MS to confirm >95% purity .
  • Structural confirmation : Employ 1H^1H-NMR and 13C^{13}C-NMR to identify characteristic peaks (e.g., cyclohexyl proton resonances at δ 1.0–2.5 ppm and aromatic protons at δ 6.5–7.5 ppm) .
  • Physical constants : Compare observed melting points (16°C) and density (1.0155 g/cm³) with literature values from the CRC Handbook .
    Experimental Design Tip : For reproducibility, document reaction conditions (solvent, temperature, catalyst) in the main manuscript, with extended datasets in supplementary materials .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

Methodological Answer:

  • Standardize protocols : Publish detailed synthetic procedures, including solvent purity, catalyst loading, and inert atmosphere requirements .
  • Cross-validate data : Share raw NMR spectra and chromatograms in supplementary files to enable peer validation .
  • Statistical reporting : Include error margins for yield calculations and purity assessments (e.g., ±2% for triplicate GC-MS runs) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Multi-technique triangulation : Combine 1H^1H-NMR, X-ray crystallography, and IR spectroscopy to resolve ambiguities in substituent orientation .
  • Computational validation : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and compare with experimental results .
    Case Study : Discrepancies in aromatic proton splitting patterns may arise from solvent effects or conformational isomerism; variable-temperature NMR can clarify dynamic behavior .

Q. How can mechanistic studies elucidate the catalytic role of this compound in asymmetric synthesis?

Methodological Answer:

  • Kinetic analysis : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy to identify rate-determining steps .
  • Isotopic labeling : Use 15N^{15}N-labeled aniline to trace electron transfer pathways in catalytic cycles .
  • Stereochemical mapping : Employ chiral HPLC to quantify enantiomeric excess (ee) and correlate with catalyst structure .

Q. What methodologies address the environmental and safety risks of this compound in lab-scale applications?

Methodological Answer:

  • Hazard mitigation : Follow NIOSH guidelines for handling cyclohexylamine derivatives, including fume hood use and PPE (gloves, goggles) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA and local regulations .
  • Degradation studies : Investigate photolytic or microbial degradation pathways using LC-MS to identify breakdown products .

Data Analysis & Interpretation

Q. How should researchers statistically validate anomalous results in this compound reactivity studies?

Methodological Answer:

  • Outlier detection : Apply Grubbs’ test to identify statistically significant outliers in triplicate datasets .
  • Control experiments : Compare results with inert analogs (e.g., N-methylaniline) to isolate electronic or steric effects .
    Example : Unexpectedly low yields in cross-coupling reactions may stem from trace moisture; Karl Fischer titration can quantify water content in solvents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclohexylaniline
Reactant of Route 2
N-Cyclohexylaniline

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